![molecular formula C20H17BrN2OS2 B2710385 3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877618-90-1](/img/structure/B2710385.png)

3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

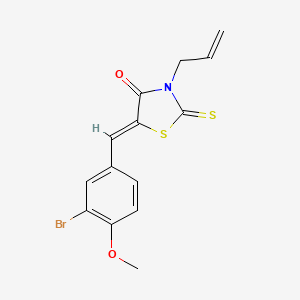

The compound “3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring .

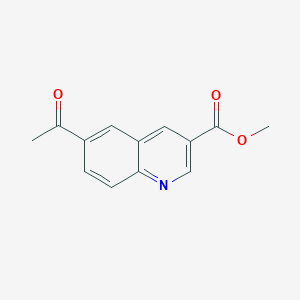

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The benzyl group is attached to the third position of the thiophene ring, and a (4-bromobenzyl)thio group is attached to the second position of the thiophene ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The bromine atom in the (4-bromobenzyl)thio group could potentially undergo nucleophilic substitution reactions .Scientific Research Applications

- Researchers have synthesized and evaluated a series of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents . Some of these compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Notably, compounds 13b and 29e exhibited very good antimycobacterial activity, with MIC values in the range of 6–8 μM. These findings suggest that thienopyrimidinones hold promise for the development of new antitubercular drugs.

- Structural modifications of tazemetostat led to the synthesis of substituted thieno[3,2-d]pyrimidine derivatives. These compounds were evaluated as EZH2 inhibitors . The antiproliferative activity of these derivatives was assessed against various cancer cell lines (SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703). Additionally, their toxicity against HEK293T cells was studied. This research highlights the potential of thieno[3,2-d]pyrimidines as candidates for targeting EZH2 in cancer therapy.

- An efficient method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed. This method involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, resulting in yields of 63–71% . These carboxylic acids can serve as valuable intermediates for further functionalization or drug development.

Antitubercular Activity

EZH2 Inhibition

Carboxylic Acid Synthesis

Future Directions

Future research could focus on studying the biological activity of this compound, given that related thienopyrimidine derivatives have shown promising biological activities . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Result of Action

Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity, suggesting they have a molecular and cellular effect on mycobacteria .

properties

IUPAC Name |

3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESTYACTMHRMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)

![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2710314.png)

![7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710316.png)

![6-Benzyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2710319.png)

![3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid](/img/structure/B2710320.png)

![N-(2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2710321.png)

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)